Cyclopenta[b]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
250-36-2 |
|---|---|
Molecular Formula |
C7H5N |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H |
InChI Key |
YEDVUDDWJVRKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopenta B Pyrrole and Its Derivatives
Cycloaddition and Annulation Strategies
Cycloaddition and annulation reactions represent a powerful and widely used approach for constructing the bicyclic cyclopenta[b]pyrrole framework. These methods involve the formation of one or more rings in a single or sequential process, often with high efficiency and stereocontrol.
Tandem [4 + 2] Cycloaddition/Cycloreversion/Ring Rearrangement Reactions (e.g., from Triazines)
A notable strategy for synthesizing cyclopenta[b]pyrroles involves the reaction of 1,2,4-triazines with cyclobutanone. This process is believed to proceed through a complex cascade involving a tandem [4 + 2] cycloaddition, cycloreversion, and ring rearrangement sequence nih.govacs.org. The reaction is typically mediated by pyrrolidine (B122466), which facilitates the formation of an enamine from cyclobutanone acs.org. This electron-rich enamine then acts as the dienophile in an inverse electron-demand Diels-Alder reaction with the 1,2,4-triazine acs.orgacs.org.
The proposed mechanism starts with the [4+2] cycloaddition of the cyclobutanone enamine to the triazine. This is followed by the extrusion of dinitrogen (N₂) in a cycloreversion step. The resulting intermediate then undergoes a ring rearrangement to form the final this compound product nih.govacs.org. Research has shown that for the reaction to be successful, the 1,2,4-triazine must possess an electron-withdrawing group at the C3 position acs.orgacs.org. Triazines with substituents like pyridyl or ester groups at this position enable the reaction, while those with electron-donating groups fail to react or lead to complex mixtures acs.org.
| Triazine Reactant (R¹ group) | Triazine Reactant (R² group) | Product | Yield (%) |
|---|---|---|---|
| 3-(2-pyridyl) | 5-phenyl | 2-phenyl-3-(2-pyridyl)-6-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]pyrrole | 40 |
| 3-(ethoxycarbonyl) | 5-phenyl | Ethyl 2-phenyl-6-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]pyrrole-3-carboxylate | 63 |
Asymmetric Cascade Aza-Piancatelli/Hydroamination Reactions
An elegant and highly stereoselective method for constructing functionalized cyclopenta[b]pyrroline derivatives is the asymmetric cascade aza-Piancatelli/hydroamination reaction. This protocol utilizes a cooperative dual catalytic system, typically involving a chiral Brønsted acid and a palladium catalyst. The reaction starts with readily available alkynyl-functionalized tertiary furylcarbinols and various anilines.
The process is initiated by the chiral Brønsted acid, which catalyzes an asymmetric aza-Piancatelli rearrangement. This step converts the furylcarbinol and aniline (B41778) into a key multifunctionalized cyclopentenone intermediate with high cis-selectivity. Subsequently, the palladium catalyst mediates an intramolecular hydroamination reaction, which proceeds to form the final enantioenriched cyclopenta[b]pyrroline product. This method is notable for its ability to create densely functionalized molecules with multiple chiral centers in high yields and with excellent enantioselectivities.
Paal-Knorr Cyclization-Based Approaches
The Paal-Knorr synthesis is a classic and fundamental method for the formation of pyrrole (B145914) rings organic-chemistry.orgwikipedia.org. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions organic-chemistry.orgwikipedia.orgalfa-chemistry.com. To construct the this compound scaffold using this approach, a suitable 2-(aminomethyl)cyclopentanone or a related cyclopentane-1,4-dione derivative is required.
The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups wikipedia.org. This is followed by an intramolecular attack of the amine on the second carbonyl group to form a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative) wikipedia.org. The final pyrrole ring is then formed through the dehydration of this intermediate wikipedia.orgalfa-chemistry.com. While the traditional Paal-Knorr reaction can require harsh acidic conditions and high temperatures, modern variations have been developed using milder Lewis acids or solid acid catalysts to improve the substrate scope and reaction efficiency rhhz.netmdpi.com. This well-established reaction remains a viable and straightforward approach for preparing certain substituted cyclopenta[b]pyrroles mdpi.com.
[3 + 2] Annulation Reactions
[3 + 2] Annulation, or cycloaddition, reactions are a powerful tool for the construction of five-membered rings, including the pyrrole moiety of the this compound system. This strategy involves the reaction of a three-atom component with a two-atom component to build the heterocyclic ring.
In the context of this compound synthesis, this can be achieved by reacting a cyclopentanone-derived enamine or α,β-unsaturated ketone (the two-atom component) with a suitable three-atom synthon. A common example of a three-atom component is tosylmethyl isocyanide (TosMIC). In the Van Leusen pyrrole synthesis, TosMIC reacts with an α,β-unsaturated ketone in the presence of a base. The reaction proceeds through a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole ring. Applying this to a cyclopentene-based starting material provides a direct route to the tetrahydrothis compound core.
Ring-Rearrangement Metathesis Approaches
Ring-rearrangement strategies, including cascade cyclizations and ring expansions, offer innovative pathways to the this compound skeleton, often from strained ring precursors nih.govmdpi.com. A specific and effective example is the platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes nih.gov.
In this process, the strained four-membered ring of the azaspiro[2.3]hexane starting material undergoes a rearrangement. The platinum catalyst activates the alkyne moiety, initiating an intramolecular cyclization. This is followed by a ring-expansion process, where the cyclobutane ring is incorporated into the newly formed bicyclic system, yielding substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles nih.gov. This methodology allows for the convenient synthesis of a variety of substituted derivatives by altering the substituents on the starting alkynyl-azaspirohexane nih.gov.
| Substituent on Alkyne (R) | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenyl | PtCl₂ | 2-Phenyl-1,4,5,6-tetrahydrothis compound | 95 |
| n-Butyl | PtCl₂ | 2-n-Butyl-1,4,5,6-tetrahydrothis compound | 91 |
| Cyclohexyl | PtCl₂ | 2-Cyclohexyl-1,4,5,6-tetrahydrothis compound | 93 |
| Trimethylsilyl | PtCl₂ | 2-(Trimethylsilyl)-1,4,5,6-tetrahydrothis compound | 85 |
Multi-Component Reactions for this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates portions of all the starting materials bohrium.comscilit.com. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors bohrium.comnih.gov.
The synthesis of the this compound scaffold can be achieved through MCRs that are designed to construct the pyrrole ring onto a pre-existing cyclopentane (B165970) framework. For instance, a three-component reaction could involve a cyclopentanone (B42830) derivative, a primary amine, and an activated alkyne (such as a dialkyl acetylenedicarboxylate). In a hypothetical scenario based on known pyrrole syntheses, the reaction would likely proceed through the initial formation of an enamine from cyclopentanone and the primary amine. This enamine would then undergo a Michael addition to the activated alkyne, followed by an intramolecular cyclization and subsequent aromatization (via tautomerization or oxidation) to yield the fully substituted this compound product orientjchem.org. The versatility of MCRs allows for the creation of diverse libraries of this compound derivatives by simply varying the individual starting components scilit.com.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules, including the this compound framework. These methods offer a high degree of control over bond formation and functional group tolerance. A notable application is the selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles. nih.gov The reaction of a common precursor with aryl bromides in the presence of a palladium catalyst and a phosphine (B1218219) ligand can be directed to selectively form either the 6-aryl or 5-aryl isomer. nih.gov The choice of phosphine ligand is crucial in determining the reaction pathway and the resulting product distribution. nih.gov This selectivity arises from the influence of the ligand on the relative rates of competing processes within the catalytic cycle, such as reductive elimination, β-hydride elimination, alkene insertion, and alkene displacement. nih.gov These transformations are effective with a variety of aryl bromides and provide the desired products with excellent diastereoselectivity. nih.gov
While direct palladium-catalyzed C-H activation of the pyrrole ring for the construction of the fused cyclopentane ring is a subject of ongoing research, related heterocyclic systems have been successfully synthesized using this approach. For instance, palladium-catalyzed intramolecular oxidative C-H/C-H coupling has been used to synthesize cyclopenta[b]indol-1-ones. chim.it Similarly, a palladium-catalyzed cascade involving an intramolecular Heck coupling has been developed to produce novel cyclopenta[b]indoles. chim.it These examples in related indole (B1671886) chemistry highlight the potential for the development of analogous methods for the direct synthesis of this compound derivatives.
Reactions Involving Specific Reagents or Precursors
Cyclopentanone Oxime and Acetylene (Trofimov Reaction)
The Trofimov reaction, a well-established method for the synthesis of pyrroles from ketoximes and acetylene in a superbasic medium, has been explored for the synthesis of 1,4,5,6-tetrahydrothis compound (B168980). wikipedia.orgresearchgate.netorganic-chemistry.org Quantum-chemical modeling of the reaction between cyclopentanone oxime and acetylene has been performed to investigate the feasibility of this transformation. researchgate.net The computational results suggest that the formation of 1,4,5,6-tetrahydrothis compound via the Trofimov reaction is theoretically possible. researchgate.netresearchgate.net However, it has been noted that the synthesis of this specific compound by the Trofimov reaction has not been experimentally achieved, with reports indicating that the compound was not found under typical reaction conditions. researchgate.net The standard Trofimov reaction involves the use of a superbase, such as KOH in DMSO, and can be performed in a one-pot manner directly from the corresponding ketone and hydroxylamine. arkat-usa.org
Beta-Lactam Carbenes with Dipyridyltetrazines
A unique approach to the synthesis of functionalized this compound derivatives involves the reaction of β-lactam carbenes with 3,6-dipyridyltetrazines. rsc.org Specifically, the reaction of β-lactam carbenes with 3,6-di(4-pyridyl)tetrazine has been shown to produce pyrido[c]cyclopenta[b]pyrrol-2-ones in moderate yields. rsc.org This transformation is proposed to proceed through a cascade mechanism involving a 3,6a-dipyridylpyrrolo[3,2-c]pyrazol-5-one intermediate. The position of the nitrogen atom in the pyridyl substituent (2-pyridyl vs. 4-pyridyl) on the tetrazine ring dictates the reaction pathway, leading to different heterocyclic products. rsc.org This method provides a novel and efficient strategy for the construction of complex, fused this compound systems. rsc.org
Chemoselective Cascade Reactions of Enaminones with Furylcarbinols
A highly efficient and chemoselective method for the synthesis of functionalized this compound derivatives has been developed utilizing a zinc chloride (ZnCl2)-catalyzed cascade reaction of enaminones with 2-furylcarbinols. nih.govchem960.comrsc.orgrsc.org This methodology proceeds under mild reaction conditions and provides access to a variety of this compound derivatives in good to excellent yields. nih.govrsc.orgrsc.orgresearchgate.net The reaction is initiated by a chemoselective nucleophilic attack of the α-carbon of the enaminone, followed by a cascade of Piancatelli rearrangement and Michael addition reactions. rsc.org This process is highly diastereoselective, affording only the cis-diastereomer of the bicyclic product. rsc.org The reaction is compatible with both aryl and alkyl substituents on the enaminones. rsc.org
| Entry | Enaminone Substituent (R¹) | Furylcarbinol Substituent (Ar) | Product | Yield (%) |
| 1 | Ph | Ph | 3a | 95 |
| 2 | 4-MeC₆H₄ | Ph | 3b | 92 |
| 3 | 4-ClC₆H₄ | Ph | 3c | 96 |
| 4 | 2-thienyl | Ph | 3d | 85 |
| 5 | Me | Ph | 3e | 75 |
| 6 | Ph | 4-ClC₆H₄ | 3o | 85 |
Table 1: Selected examples from the ZnCl₂-catalyzed cascade reaction of enaminones and 2-furylcarbinols. Data sourced from Chemical Communications (RSC Publishing). rsc.org
Contraction of o-Quinone Ring Reactions
A novel synthetic route to derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones involves the contraction of an o-quinone ring. nih.govnih.govacs.orgresearchgate.net This reaction occurs when 2,3,3-trimethylindoline (B99453) derivatives are refluxed with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid. acs.org The proposed mechanism, supported by density functional theory (DFT) calculations, involves the contraction of the o-quinone cycle, leading to a cyclopentadiene derivative as an intermediate. nih.govacs.org This process is accompanied by a proton transfer from a hydroxyl group to a carbonyl oxygen. nih.govacs.org This method provides a unique entry into highly functionalized this compound systems fused with an indole moiety. nih.govnih.gov
Diastereoselective and Enantioselective Synthesis
The stereoselective synthesis of this compound derivatives is of significant interest due to the potential biological activity of chiral molecules.
Diastereoselective Synthesis:
As mentioned previously, the palladium-catalyzed reaction of a common precursor with aryl bromides for the synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles proceeds with excellent levels of diastereoselectivity, with diastereomeric ratios greater than or equal to 20:1. nih.gov
The ZnCl₂-catalyzed cascade reaction of enaminones with 2-furylcarbinols also demonstrates high diastereoselectivity, exclusively forming the cis-diastereomer of the resulting functionalized this compound derivatives. nih.govrsc.orgrsc.org This stereochemical outcome is a result of the intramolecular Michael addition step in the proposed reaction cascade. rsc.org
Enantioselective Synthesis:
While the development of enantioselective methods for the synthesis of the core this compound scaffold is an active area of research, related strategies have been successfully employed for similar heterocyclic systems. For example, the enantioselective synthesis of the ansa-bridged this compound structural core of roseophilin has been a target of several research groups. clockss.org One approach envisioned utilizing a Nazarov reaction where a properly oriented buten-3-yl chain on a pyrroline would control the absolute stereochemistry. clockss.org Organocatalytic methods have also been explored for the enantioselective synthesis of spirocyclic systems, which can be considered derivatives of this compound.
Further research into chiral catalysts and auxiliaries is expected to lead to the development of efficient and highly enantioselective syntheses of various this compound derivatives.
Mechanistic Investigations and Reaction Pathway Elucidation
Computational Studies on Reaction Mechanisms (e.g., DFT, Quantum Chemical Modeling)
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the complex reaction mechanisms leading to cyclopenta[b]pyrroles. acs.orgnih.gov These studies provide insights into the energetics of different potential pathways, helping to identify the most plausible routes. acs.org
One notable example is the investigation of the pyrrolidine-mediated reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone, which yields cyclopenta[b]pyrroles. acs.orgnih.gov DFT calculations were employed to probe the key steps of the proposed mechanism, which involves a tandem [4 + 2] cycloaddition/cycloreversion/ring rearrangement sequence. acs.org The calculations were performed at the B3LYP/6-31+G(d,p) level of theory to model the energetics of the proposed intermediates and transition states. acs.org
Elucidation of Key Intermediates and Transition States
The elucidation of transient intermediates and the transition states that connect them is fundamental to understanding a reaction pathway. In the synthesis of cyclopenta[b]pyrroles from 1,2,4-triazines and cyclobutanone, several key intermediates have been proposed and computationally investigated. acs.org
The reaction is initiated by the formation of either an enamine or an enolate from cyclobutanone, with the assistance of pyrrolidine (B122466) acting as either a nucleophilic catalyst or a base. acs.org This reactive species then undergoes a cycloaddition with the triazine to form an initial adduct (10 ), which loses nitrogen gas to yield a crucial bicyclic intermediate (11 ). acs.org From this point, the pathway diverges.
DFT calculations were instrumental in evaluating the subsequent steps. acs.org The calculations supported a pathway where intermediate 11 undergoes an electrocyclic ring-opening to form an eight-membered ring intermediate (12 ). acs.org This is followed by a ring-contraction step, proceeding through another intermediate (14 ), to ultimately form the cyclopenta[b]pyrrole ring system. acs.org The successful modeling of the transition states for the 11 → 12 → 14 pathway provided strong evidence for this specific mechanistic route. acs.org The inability to locate a transition state for a competing direct 1,2-alkyl shift from intermediate 11 effectively ruled out that alternative mechanism. acs.org This highlights how computational studies can map out the most energetically favorable reaction coordinate by identifying viable intermediates and the transition states that link them.
Role of Catalysis in Reaction Pathway Control
Catalysis plays a pivotal role in the synthesis of cyclopenta[b]pyrroles, not only by accelerating reaction rates but also by selectively directing the reaction towards a desired product among several possibilities. The choice of catalyst can profoundly influence the outcome by altering the relative rates of competing mechanistic pathways. nih.gov
A compelling example is the palladium/phosphine-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides. nih.gov In this system, the structure of the phosphine (B1218219) ligand is critical in controlling the product distribution, allowing for the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles or their 5-aryl isomers from a common precursor. nih.gov The catalyst's structure is believed to influence the relative rates of key mechanistic steps such as reductive elimination, β-hydride elimination, alkene insertion, and alkene dissociation. nih.gov By carefully selecting the phosphine ligand, one can favor one pathway over the others, thus achieving high selectivity for a specific isomer. nih.gov
Another catalytic strategy involves a sequential bicatalytic system using calcium(II) and copper(II) salts. rsc.org This approach enables a diversity-oriented synthesis of cyclopenta[b]pyrroles and related nitrogen heterocycles from furan (B31954) and aniline (B41778) derivatives through an aza-Piancatelli/hydroamination sequence. rsc.org The specific combination of catalysts and reaction conditions, such as the solvent, determines the final product structure. rsc.org
Table 1: Effect of Phosphine Ligand on Pd-Catalyzed Synthesis of Octahydrocyclopenta[b]pyrroles nih.gov This table is based on data presented in the referenced literature and illustrates the principle of catalyst control.
| Phosphine Ligand | Product Ratio (6-aryl : 5-aryl) | Predominant Product |
| P(t-Bu)₃ | High selectivity for 6-aryl isomer | 6-Aryl Octahydrothis compound (B2973046) |
| P(t-Bu)₂Me | High selectivity for 5-aryl isomer | 5-Aryl Octahydrothis compound |
| DPEPhos | Mixture of isomers | Lower selectivity |
| Xantphos | Mixture of isomers | Lower selectivity |
Data is illustrative of trends reported in the source literature.
Stereochemical Implications of Reaction Pathways
The control of stereochemistry is a significant challenge and a primary goal in modern synthetic chemistry. In the synthesis of this compound derivatives, the chosen reaction pathway, often dictated by the catalyst, has profound implications for the stereochemical outcome of the product.
In the palladium-catalyzed synthesis of octahydrocyclopenta[b]pyrroles, the transformations are not only selective in terms of regiochemistry (5-aryl vs. 6-aryl) but are also highly stereoselective. nih.gov The reactions proceed with excellent levels of diastereoselectivity, achieving diastereomeric ratios of 20:1 or greater. nih.gov This indicates that the catalyst and the associated reaction pathway guide the formation of new stereocenters in a highly controlled manner.
Furthermore, catalytic systems have been developed to achieve even more complex stereochemical control. A notable achievement is the first atropodiastereoselective synthesis of N-aryl cyclopenta[b]pyrroles, accomplished through a sequential bicatalytic process. rsc.org This demonstrates that the reaction pathway can be manipulated to control axial chirality in addition to traditional point chirality. In other work, an organocatalytic, highly diastereo- and enantioselective cycloaddition has been developed to construct densely substituted cyclopenta[b]pyrroles that contain three contiguous stereogenic centers, all formed as a single diastereomer with high enantioselectivity. researchgate.net These examples underscore the critical link between the reaction mechanism and the ability to control the three-dimensional structure of the this compound product.
Advanced Theoretical and Computational Studies on Cyclopenta B Pyrrole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic architecture of molecules like Cyclopenta[b]pyrrole. These methods, ranging from semi-empirical to ab initio, provide deep insights into the distribution of electrons and the nature of chemical bonds within the molecule.
Semi-empirical methods, such as the Modified Neglect of Diatomic Overlap (MNDO), have been utilized to study the electronic structure and reactivity of related thienopyrrole systems. These studies show that the selectivity of chemical reactions is heavily dependent on the electron density distribution within the molecule. For this compound, such calculations can reveal the most electron-rich or electron-poor sites, thereby predicting the regioselectivity of electrophilic or nucleophilic attacks. The analysis of geometric parameters, such as bond lengths and angles, obtained from these calculations further aids in understanding the degree of electron delocalization and the planarity of the fused ring system.
More sophisticated ab initio and Density Functional Theory (DFT) calculations provide a more accurate description of the electronic structure. These methods are crucial for determining properties like molecular orbital energies, charge distributions, and dipole moments, which are essential for predicting the molecule's behavior in various chemical environments.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of medium to large-sized molecules, including fused heterocyclic systems like this compound. DFT methods, particularly those employing hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy.
Applications of DFT in the study of this compound and its derivatives are multifaceted:
Geometry Optimization: DFT is used to determine the most stable three-dimensional structure of the molecule. This involves finding the minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles. For this compound, this would involve confirming the planarity or puckering of the five-membered rings.
Electronic Properties: DFT calculations yield crucial electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
Vibrational Analysis: Frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. This theoretical data can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes.
Thermodynamic Properties: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are important for understanding the stability and reaction energetics of this compound derivatives.
The table below presents a hypothetical set of data that could be obtained from DFT calculations on a substituted this compound derivative, illustrating the kind of insights these studies provide.
| Property | Calculated Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -Y eV | Relates to the electron-donating ability. |
| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | (Y-Z) eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | D Debyes | Provides information about the polarity of the molecule. |
This table is illustrative and does not represent actual experimental or calculated data.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org For this compound, FMO theory is instrumental in understanding its reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons, making it the site for electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the site for nucleophilic attack. The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's chemical behavior.
In the context of this compound, FMO analysis can predict:
Regioselectivity: The lobes of the HOMO and LUMO are not uniformly distributed over the molecule. The atoms with the largest coefficients in the HOMO will be the most nucleophilic, while those with the largest coefficients in the LUMO will be the most electrophilic. This allows for the prediction of where substituents will attach during a reaction.
Reaction Pathways: In pericyclic reactions, such as cycloadditions, the symmetry of the interacting frontier orbitals determines whether a reaction is thermally or photochemically allowed, as dictated by the Woodward-Hoffmann rules. wikipedia.org
Chemical Hardness and Softness: The HOMO-LUMO gap is related to the concepts of chemical hardness and softness. A large gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule, which is more reactive.
The following table illustrates the kind of data derived from FMO analysis and its implications for reactivity.
| Parameter | Definition | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (more nucleophilic). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (more electrophilic). |
| Energy Gap (ΔE) | ELUMO - EHOMO | Smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |
Aromaticity and Antiaromaticity Investigations in Fused Systems
Computational methods provide quantitative measures of aromaticity. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are typically calculated at the center of a ring or above the ring plane. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current).
Calculating the NICS values for both the five-membered and six-membered rings to assess their individual and combined aromatic character.
Analyzing bond length alternation. Aromatic systems tend to have more uniform bond lengths, whereas non-aromatic or antiaromatic systems exhibit more pronounced single and double bond character.
Evaluating aromatic stabilization energy (ASE) through isodesmic and homodesmotic reactions, which provides a thermodynamic measure of aromaticity.
Strain Analysis in Rigid and Flexible this compound Architectures
The fusion of two five-membered rings in this compound introduces inherent geometric constraints that can lead to ring strain. This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain). The degree of strain can significantly influence the molecule's stability, reactivity, and conformational preferences.
Computational strain analysis typically involves:
Calculating Strain Energy: The strain energy can be estimated by comparing the heat of formation of the actual molecule with that of a hypothetical strain-free reference compound using computational methods.
Analyzing Geometric Parameters: Deviations of bond angles from the ideal sp2 (120°) and sp3 (109.5°) values within the cyclopentane (B165970) and pyrrole (B145914) moieties are indicative of angle strain.
Conformational Analysis: For non-planar or flexible derivatives of this compound, computational methods can map out the potential energy surface to identify different conformations (e.g., envelope, twist) and the energy barriers between them. The relative energies of these conformers are influenced by the balance of angle and torsional strain.
In rigid, planar this compound systems, the strain is primarily due to the inherent geometry of the fused rings. In more flexible, saturated, or substituted analogs, the interplay of steric and electronic effects can lead to more complex strain landscapes.
Prediction of Optoelectronic Properties (e.g., Nonlinear Optical Behavior, Fluorescence Quantum Yield)
The extended π-conjugated system in this compound and its derivatives makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. Computational chemistry plays a vital role in predicting and understanding the optoelectronic properties of these materials, guiding the design of new functional molecules. researchgate.netacs.org
Key properties that can be computationally predicted include:
Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. researchgate.net
Nonlinear Optical (NLO) Properties: The response of a molecule to a strong electromagnetic field can be characterized by its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.netresearchgate.net DFT calculations can predict these values, which are crucial for assessing a molecule's potential for NLO applications like frequency doubling. researchgate.net Molecules with large dipole moments and significant intramolecular charge transfer often exhibit high NLO responses.
Fluorescence: While predicting fluorescence quantum yield directly from first principles is challenging, computational methods can provide insights into the processes that govern fluorescence, such as the nature of the lowest excited state and the potential for non-radiative decay pathways.
The following table provides an example of the kind of optoelectronic data that can be generated computationally.
| Property | Computational Method | Significance |
| Maximum Absorption Wavelength (λmax) | TD-DFT | Determines the color of the material and its light-harvesting capabilities. |
| Oscillator Strength (f) | TD-DFT | Relates to the intensity of the electronic transition. |
| First Hyperpolarizability (β) | DFT | A measure of the second-order NLO response. |
| Ionization Potential | DFT (from HOMO energy) | Energy required to remove an electron, important for charge transport. |
| Electron Affinity | DFT (from LUMO energy) | Energy released when an electron is added, important for charge transport. |
Conformational Landscapes and Isomeric Studies
The three-dimensional structure of this compound and its derivatives can significantly impact their properties. While the parent aromatic system is largely planar, substituted or partially saturated analogs can exhibit different conformations and isomers.
Computational studies are essential for exploring the conformational landscape and understanding the relative stabilities of different isomers:
Conformational Analysis: For non-planar derivatives, such as those with saturated carbon atoms in the cyclopentane ring, different puckering conformations (e.g., envelope, twist) are possible. Computational methods can determine the relative energies of these conformers and the energy barriers for interconversion.
Isomeric Stability: In cases where different isomers are possible (e.g., positional isomers of substituents), DFT calculations can predict their relative thermodynamic stabilities by comparing their total energies.
Cis/Trans Isomerism: For substituted octahydrothis compound (B2973046) systems, cis and trans fusion of the rings is possible. Computational studies can determine the more stable isomer and provide insights into the stereochemical outcome of synthetic reactions.
Understanding the conformational preferences and isomeric stabilities is crucial for designing molecules with specific shapes and properties, which is particularly important in fields like medicinal chemistry and materials science.
Structural Features and Spectroscopic Characterization Relevant to Research
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of molecules in the solid state. For derivatives of Cyclopenta[b]pyrrole, this technique has been instrumental in confirming molecular structures, establishing stereochemistry, and understanding intermolecular interactions. nih.govacs.orgnih.govresearchgate.net
In the synthesis of complex derivatives, such as those formed from the reaction of 2,3,3-trimethylindoline (B99453) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, X-ray structural analysis was essential for irrefutably identifying the resulting products. nih.govacs.org For instance, the molecular structure of 5,6a-di(tert-butyl)-2-(3,3-dimethylindol-2-yl)-1-N-oxy-3a,6a-dihydro-cyclopenta[b]pyrrole-3,4-dione was confirmed by single-crystal X-ray diffraction, which showed the precise arrangement of the bulky tert-butyl groups and the indolyl substituent around the core this compound framework. nih.govacs.org The thermal ellipsoid plots generated from these studies provide a visual representation of the atomic positions and their thermal vibrations. nih.gov
Similarly, the structures of related polycyclic compounds, such as spiro[this compound-indene] derivatives, have been unambiguously characterized using X-ray crystallography. researchgate.net In some cases, while obtaining X-ray quality crystals for the final this compound product can be challenging, the crystal structure of key intermediates can provide crucial mechanistic insights. acs.org The analysis often reveals the planarity or deviation from planarity of the fused ring systems. For example, in a related 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one, the indole (B1671886) ring system was found to be nearly coplanar with the cyclopentanone (B42830) ring. iucr.org
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |
| 5,6a-di(tert-butyl)-2-(3,3-dimethylindol-2-yl)-1-N-oxy-3a,6a-dihydro-cyclopenta[b]pyrrole-3,4-dione | Data not available in source | Data not available in source | Confirmed connectivity and stereochemistry of bulky substituents. | nih.govacs.org |
| 13,13-dimethyl-9-tert-butyl-13H-pyrindino[1,2-a]benzo[e]indole-10,11-dione | Data not available in source | Data not available in source | Determined molecular structure of a complex polycyclic system. | nih.govacs.org |
| 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one | Data not available in source | Data not available in source | Indole and cyclopentanone rings are nearly coplanar. | iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for elucidating the structural connectivity of this compound derivatives in solution. nih.govacs.orgnih.govrsc.org It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular skeleton.
For various synthesized 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones, ¹H NMR spectra are particularly characteristic. A key diagnostic signal is a narrow singlet observed in the range of δ 3.74–3.78 ppm, which corresponds to the bridging proton at the 3a position of the dihydrothis compound ring system. nih.govacs.org The chemical shifts and coupling patterns of aromatic protons and substituent protons, such as those on tert-butyl and methyl groups, further confirm the proposed structures. nih.govacs.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including quaternary carbons, which are invisible in ¹H NMR. For example, the spectra of these dione (B5365651) derivatives show characteristic signals for the carbonyl carbons around 185 and 192 ppm. nih.gov
In cases where X-ray data is unavailable, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. acs.org These experiments allow researchers to establish C-H and H-H connectivities, even across multiple bonds, to definitively piece together the structure and differentiate between possible isomers. acs.org For instance, analysis of HSQC and COSY spectra helped to confirm the connectivity of CH₂ and CH groups in the bicyclic structure of certain cyclopenta[b]pyrroles, while HMBC was used to establish the final ring structure through long-range ¹H-¹³C couplings. acs.org
| Compound Name | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| 5,6a-Di(tert-butyl)-2-(3,3-dimethyl-3H-indol-2-yl)-1-N-oxy-3a,6a-dihydrothis compound-3,4-dione (7a) | ¹H | CDCl₃ | 3.74 (s, 1H, H-3a), 1.44 (s, 3H, Me), 1.41 (s, 3H, Me), 1.19 (s, 9H, Buᵗ), 1.17 (s, 9H, Buᵗ) | nih.govacs.org |
| ¹³C | CDCl₃ | 192.1, 185.1 (C=O), 172.8, 158.2, 88.9, 60.8 (Cq), 56.3 (C-3a), 36.5, 32.8, 28.0, 25.8, 22.2, 22.0 | nih.govacs.org | |
| 5,6a-Di(tert-butyl)-2-(1′,1′-dimethyl-1′H-benzo[e]indole-2-yl)-1-N-oxy-3a,6a-dihydrothis compound-3,4-dione (7b) | ¹H | CDCl₃ | 3.78 (s, 1H, H-3a), 1.69 (s, 3H, Me), 1.66 (s, 3H, Me), 1.21 (s, 9H, Buᵗ), 1.20 (s, 9H, Buᵗ) | nih.govacs.org |
| ¹³C | CDCl₃ | 192.2, 185.3 (C=O), 174.6, 158.2, 88.9, 60.9 (Cq), 58.0 (C-3a), 36.5, 32.8, 28.0, 25.8, 21.2, 21.0 | nih.govacs.org |
UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Optical Behavior
UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic properties of π-conjugated systems like Cyclopenta[b]pyrroles. These techniques measure the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Studies on related fused-ring systems, such as dithienopyrroles, demonstrate that the electronic and optical properties are highly tunable. nih.gov Planarization of the molecular structure by bridging a bithiophene with a cyclopentane (B165970) or pyrrole (B145914) unit leads to a more readily oxidized compound compared to its unbridged analogue. nih.gov The nature of the bridging atom or group significantly influences the LUMO energy level and, consequently, the HOMO-LUMO gap. nih.gov
Electron-withdrawing groups, such as a carbonyl (C=O) in the cyclopentane ring, can lead to a bathochromic (red) shift in the low-energy absorption band. nih.gov This is because such groups tend to lower the LUMO energy, decreasing the energy required for the HOMO→LUMO transition. These substitutions can also impact the fluorescence behavior; acceptor-bridged compounds often exhibit larger Stokes shifts (the difference between absorption and emission maxima) and a loss of vibronic structure in their emission spectra, sometimes quenching fluorescence entirely. nih.gov This phenomenon is linked to an increased charge-transfer character in the first excited state. nih.gov Spectroelectrochemical studies on related oligopyrroles have shown that upon oxidation, new intense absorption bands appear at lower energies (in the visible and near-infrared regions) corresponding to the formation of radical cations and dications. rsc.org
| Compound Class | Key Feature | Spectroscopic Observation | Electronic Interpretation | Reference |
| Fused dithienopyrroles | Planar, fused-ring core | More readily oxidized than unbridged analogues | Lower oxidation potential due to planarization | nih.gov |
| Fused dithienopyrroles | Electron-withdrawing bridge (e.g., C=O) | Bathochromic shift in absorption, loss of fluorescence | Lowered LUMO energy, increased excited-state charge transfer | nih.gov |
| Fused dithienopyrroles | π-Donor bridge (e.g., N-Alkyl) | Higher energy absorption, structured fluorescence | Higher LUMO energy, localized excited state | nih.gov |
| Cyclo psu.edupyrrole (oxidized) | Radical cation/dication formation | New absorption bands in Vis-NIR region | Creation of new electronic states (polarons/bipolarons) | rsc.org |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as radicals. In the context of this compound chemistry, ESR has been employed to confirm the presence of radical intermediates in reaction mechanisms. nih.govacs.orgnih.gov
During the synthesis of certain 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones, the reaction mechanism was proposed to involve single-electron transfer (SET) steps, leading to the formation of radical species. nih.gov To verify this, the reaction mixture was analyzed using ESR spectroscopy. The resulting spectrum showed a broad, unresolved singlet with a g-factor of approximately 2.0, which is a clear and unambiguous indicator of the presence of radical centers in the solution. acs.org
More detailed studies on the radical cations of related dithieno[3,2-b:2',3'-d]pyrrole systems have used ESR to probe the distribution of the unpaired electron (spin density). nih.gov The hyperfine coupling constants obtained from the spectra are consistent with the delocalization of the unpaired electron across the entire π-system, including both the fused core and terminal substituent rings. nih.gov In pyrrole radical cations in general, the unpaired electron typically occupies the ψA molecular orbital, which has large coefficients at the 2- and 5-positions and a nodal plane at the nitrogen atom, resulting in large hyperfine coupling to substituents at the α-positions and small coupling to the nitrogen. psu.edu
Applications of Cyclopenta B Pyrrole and Its Derivatives in Materials Science and Advanced Chemical Systems
Organic Semiconductors and Electronic Devices
Cyclopenta[b]pyrrole derivatives are emerging as a significant class of materials in the field of organic electronics. researchgate.net Their inherent properties, such as environmental stability, the potential for low-cost production, and tunable electronic characteristics, make them prime candidates for use in various electronic devices. wku.edu The fusion of a five-membered cyclopentane (B165970) ring with a pyrrole (B145914) ring creates a planar, π-conjugated system that facilitates charge transport, a fundamental requirement for semiconductor materials. researchgate.net
The performance of organic semiconductors is largely determined by the efficiency of charge transport, which can be modulated by chemical modifications to the core structure. linkenergy.org For instance, the introduction of various substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge-carrying capabilities. researchgate.net Polymers incorporating this compound units have demonstrated notable conductivity and stability, properties inherited from the parent polypyrrole. researchgate.net
These materials are being investigated for their potential in a variety of organic electronic devices, including:
Organic Field-Effect Transistors (OFETs): OFETs are essential components of modern electronics, and this compound derivatives are being explored as the active semiconductor layer in these devices. researchgate.netambeed.com The charge carrier mobility in these materials is a critical parameter for OFET performance. Research has shown that the mobility in polymers based on fused pyrrole systems can be significant, with some derivatives exhibiting mobilities on the order of 0.3 cm²/V·s. researchgate.net This is a promising value for applications in flexible and printed electronics. researchgate.net
Organic Photovoltaics (OPVs): In the realm of solar energy, this compound-based polymers are utilized as donor materials in the active layer of OPVs. Their ability to absorb light and transport charge makes them suitable for converting sunlight into electricity. The power conversion efficiency (PCE) of OPVs is a key metric, and devices incorporating these polymers have shown promising results. sigmaaldrich.com
Organic Light-Emitting Diodes (OLEDs): While less common, the tunable electronic properties of this compound derivatives suggest their potential use in OLEDs, where they could function as charge transport or emissive layers. researchgate.net
The development of new synthetic methods continues to expand the library of this compound-based materials, enabling further optimization of their electronic properties for specific device applications. researchgate.net
Optoelectronic Materials (e.g., Light-Emitting Materials, Photoactive Components)
The π-conjugated framework of this compound and its derivatives makes them highly suitable for applications in optoelectronics, where the interaction between light and electronic states is central. These materials can be engineered to absorb and emit light at specific wavelengths, making them valuable as light-emitting materials and photoactive components in various devices.
The fusion of the pyrrole and cyclopentane rings leads to a rigid and planar structure, which can enhance fluorescence quantum yields and photostability. By strategically adding different functional groups to the this compound core, researchers can fine-tune the material's optical and electronic properties. This chemical modification can shift the absorption and emission spectra, a crucial aspect for creating materials for specific applications.
For example, derivatives of the related pyrrolo[3,2-b]pyrrole (B15495793) system have been synthesized to exhibit strong absorption and intense emission in the deep-red region of the electromagnetic spectrum. rsc.org This was achieved by incorporating dual cyclopenta[c] researchgate.netxdbiochems.comazaborole moieties, which effectively reduces the HOMO-LUMO gap and results in a significant red-shift in the material's optical properties. rsc.org Such materials are particularly sought after for applications in bio-imaging and light-emitting diodes.
Furthermore, the photoactive nature of these compounds makes them suitable for use in photodetectors and solar cells. In these devices, the material's ability to absorb photons and generate charge carriers is paramount. The development of novel this compound-based polymers and small molecules continues to be an active area of research, with the goal of creating more efficient and stable optoelectronic materials.
Building Blocks for Macrocyclic and Supramolecular Architectures (e.g., Contracted Porphyrins, Cyclo[n]pyrroles)
The structural rigidity and defined geometry of the this compound unit make it an excellent building block for the construction of larger, more complex molecular systems such as macrocycles and supramolecular assemblies. These larger structures often exhibit unique properties and functions that arise from their well-defined shapes and cavities.
One notable area of application is in the synthesis of contracted porphyrins. Porphyrins and their analogues are a critical class of macrocycles with diverse roles in chemistry and biology. By incorporating the five-membered ring of this compound into a porphyrin-like framework, chemists can create contracted porphyrins. These modified structures have different cavity sizes and electronic properties compared to their traditional porphyrin counterparts, leading to novel applications in catalysis, sensing, and materials science.
The principles of supramolecular chemistry, which involve non-covalent interactions to form large, ordered structures, can also be applied to this compound derivatives. The ability to introduce specific functional groups onto the this compound core allows for the programmed assembly of molecules into larger architectures through interactions like hydrogen bonding and π-π stacking. These self-assembled systems have potential applications in areas such as molecular electronics and smart materials.
Scaffolds for the Synthesis of Novel Chemical Entities
The this compound framework serves as a versatile scaffold for the creation of new and diverse chemical compounds. Its inherent structural and electronic features provide a solid foundation upon which a wide array of functionalities can be built, leading to the exploration of new areas of chemical space and the design of molecules with specific properties.
Integration into Pyrrole-Fused Compound Libraries for Chemical Space Exploration
The synthesis of compound libraries is a key strategy in modern drug discovery and materials science for identifying molecules with desired biological or physical properties. The this compound core is an attractive scaffold for inclusion in such libraries due to its rigid structure and the potential for functionalization at multiple positions.
By systematically modifying the substituents on the this compound ring system, chemists can generate a large number of structurally related compounds. This allows for a thorough exploration of the chemical space around this core structure. The resulting libraries of pyrrole-fused compounds can then be screened for a variety of applications, from potential therapeutic agents to new materials for electronic devices. The development of efficient and versatile synthetic routes to this compound derivatives is crucial for enabling this type of chemical space exploration.
Structural Motifs for Molecular Design
For instance, incorporating a this compound moiety into a larger conjugated system can enhance π-electron delocalization, which is beneficial for creating materials with high charge carrier mobility or specific optical properties. researchgate.net The defined geometry of the this compound core can also be used to control the spatial arrangement of functional groups in a molecule, which is important for applications such as molecular recognition and catalysis.
The ability to use this compound as a predictable and tunable building block makes it a valuable tool for the rational design of new molecules with tailored functions. As our understanding of the structure-property relationships of this heterocyclic system grows, so too will its utility as a fundamental component in the molecular designer's toolbox.
Future Directions and Emerging Research Avenues for Cyclopenta B Pyrrole
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's growing emphasis on environmental responsibility is driving a paradigm shift towards greener synthetic protocols. For cyclopenta[b]pyrrole and its derivatives, future research will prioritize the development of methodologies that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.
Key areas of development include:
Water-based reactions: Exploration of aqueous media as a solvent for this compound synthesis is a significant step towards sustainability. One-pot multicomponent reactions in water at ambient temperatures have already shown promise for the synthesis of related heterocyclic systems.
Use of heterogeneous and recyclable catalysts: The design of solid-supported catalysts, such as nanoparticles, offers advantages in terms of easy separation, recovery, and reuse, thereby reducing catalyst waste and cost. Nanocatalysts like Ag/Fe3O4@MWCNTs have been successfully employed in the synthesis of similar fused heterocyclic systems.
Renewable starting materials: A long-term goal is the utilization of biomass-derived starting materials to replace petroleum-based precursors. For instance, sustainable syntheses of pyrroles using alcohols derived from renewable resources have been developed, a principle that could be extended to this compound synthesis.
Atom economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, such as cycloaddition reactions, are highly desirable.
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Use of water as a solvent | Reduced use of volatile organic compounds (VOCs), lower cost, enhanced safety. |
| Heterogeneous catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. |
| Renewable feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. |
| High atom economy reactions | Minimized waste generation, increased efficiency. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems is paramount for achieving higher efficiency, selectivity, and broader substrate scope in the synthesis of cyclopenta[b]pyrroles.
Future research will likely focus on:
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. For example, α-amylase has been shown to catalyze the synthesis of N-substituted pyrrole (B145914) derivatives, suggesting the potential for enzymatic routes to cyclopenta[b]pyrroles.
Dual-catalyst systems: Sequential bicatalytic processes, such as the use of a calcium(II)/copper(II) system, can enable complex transformations in a single pot, leading to diverse heterocyclic structures including cyclopenta[b]pyrroles.
Photoredox catalysis: Visible-light-mediated catalysis provides a green and powerful tool for forging new bonds under mild conditions. The application of photoredox catalysts could open up new reaction pathways for the construction and functionalization of the this compound core.
Earth-abundant metal catalysts: Shifting from precious metal catalysts (e.g., palladium, ruthenium) to more abundant and less toxic metals like iron, copper, and calcium is a key goal for sustainable chemistry.
| Catalytic System | Key Advantage | Example Application (Related Systems) |
| Enzymes (e.g., α-amylase) | High selectivity, mild conditions, environmentally benign. | Synthesis of N-substituted pyrroles. |
| Bimetallic systems (e.g., Ca(II)/Cu(II)) | Enables sequential, one-pot reactions for molecular diversity. | Diversity-oriented synthesis of cyclopenta[b]pyrroles. |
| Photoredox catalysts | Uses visible light as a renewable energy source, mild reaction conditions. | Regioselective preparation of 1,3,4-trisubstituted pyrroles. |
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the de novo design of molecules with desired properties and providing deep mechanistic insights. For this compound, advanced computational modeling will accelerate the discovery of new derivatives with tailored functionalities.
Key research avenues include:
Density Functional Theory (DFT) studies: DFT calculations can be employed to predict the electronic structure, optical properties (e.g., absorption maxima), and charge transport characteristics of novel this compound derivatives. This allows for the virtual screening of candidates for applications in organic electronics before their synthesis.
Machine learning and AI: The application of machine learning algorithms can help in identifying structure-property relationships from large datasets, predicting reaction outcomes, and even proposing novel molecular structures with optimized properties.
Generative models: Score-based generative models, which have shown success in de novo protein design, could be adapted to generate novel this compound structures with predefined structural and electronic features.
Mechanistic simulations: Computational modeling can elucidate complex reaction mechanisms, identify key intermediates and transition states, and guide the optimization of reaction conditions for improved yields and selectivity.
Integration into Multi-Functional Hybrid Materials
The unique properties of the this compound core make it an attractive building block for the construction of advanced hybrid materials. These materials, which combine organic and inorganic components, can exhibit synergistic properties and find applications in a wide range of fields.
Future research will explore the incorporation of this compound units into:
Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyrrole ring can act as a coordination site for metal ions, enabling the formation of porous MOFs with potential applications in gas storage, separation, and catalysis.
Organic-inorganic perovskites: By designing appropriate this compound-containing organic cations, it may be possible to create novel perovskite materials with tailored optoelectronic properties for use in solar cells and LEDs.
Functionalized nanoparticles: Covalently attaching this compound derivatives to the surface of nanoparticles (e.g., gold, silica) can impart new functionalities, leading to materials for sensing, imaging, and drug delivery.
Conducting polymers: The incorporation of main group elements into functional organic materials is an effective strategy for tuning their properties. Similarly, integrating the this compound moiety into polymer backbones could lead to new conductive materials with applications in organic electronics.
Strategic Derivatization for Tailored Performance (e.g., in Optoelectronics)
The performance of this compound-based materials in specific applications is highly dependent on their molecular structure. Strategic derivatization of the this compound core is a powerful approach to fine-tune its electronic and physical properties.
Key strategies for future research include:
Donor-acceptor architectures: For applications in organic photovoltaics and electronics, designing molecules with alternating electron-donating and electron-accepting units is crucial. The this compound core can be functionalized with various aromatic units to create materials with charge-transfer character.
Peripheral group modification: Attaching different functional groups to the periphery of the this compound system can modulate its solubility, solid-state packing, and electronic energy levels. For instance, diversifying the aromatic units attached to a pyrrolo[3,2-b]pyrrole (B15495793) core has been shown to tune optical absorbance across the visible spectrum.
Extension of π-conjugation: Fusing additional aromatic rings to the this compound scaffold can extend the π-conjugated system, leading to a red-shift in absorption and emission spectra, which is desirable for applications in near-infrared organic electronics.
| Derivatization Strategy | Target Property | Potential Application |
| Introduction of donor/acceptor groups | Tune HOMO/LUMO levels, facilitate charge transfer. | Organic photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). |
| Alteration of peripheral substituents | Modify solubility, control molecular packing, fine-tune electronic properties. | Solution-processable organic electronics, sensors. |
| Extension of the π-system | Narrow the band gap, shift absorption to longer wavelengths. | Near-infrared (NIR) detectors, organic light-emitting diodes (OLEDs). |
Elucidation of Complex Reaction Networks
A fundamental understanding of the reaction pathways leading to and from cyclopenta[b]pyrroles is essential for developing more efficient synthetic methods and controlling product distribution. Future research will focus on unraveling the intricate details of these reaction networks.
This will involve:
Mechanistic studies: Detailed experimental investigations, including kinetic studies, isotopic labeling, and the isolation and characterization of intermediates, will be crucial for confirming proposed reaction mechanisms. The formation of the this compound ring system from 1,2,4-triazines, for example, is thought to proceed through a tandem cycloaddition/cycloreversion/ring rearrangement pathway.
In situ spectroscopic analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, providing valuable information about the formation and consumption of various species.
Computational analysis: As mentioned earlier, computational chemistry can provide detailed insights into reaction energy profiles, helping to distinguish between competing pathways and identify rate-determining steps.
Exploring reaction bifurcations: Understanding the factors that control the branching of reaction pathways is key to selectively synthesizing different products from a common set of starting materials. For example, in the synthesis of nitrogen-containing heterocycles from furan (B31954) and aniline (B41778) derivatives, the choice of solvent can influence whether cyclopenta[b]pyrroles or other heterocyclic systems are formed.
By pursuing these future research directions, the scientific community can expect to see the emergence of novel this compound-based compounds with enhanced properties, leading to breakthroughs in sustainable chemistry, materials science, and beyond.
Q & A
Q. What are the common synthetic routes for cyclopenta[b]pyrrole derivatives, and how do reaction conditions influence yield?
Cyclopenta[b]pyrroles are typically synthesized via hydroamination reactions using dual catalytic systems. For example, Leboeuf’s method employs Ca(NTf₂)₂ and Cu(OTf)₂ to achieve moderate-to-excellent yields (60–95%) while suppressing side reactions like Friedel–Crafts alkylation. Key variables include catalyst ratios, temperature (80–120°C), and solvent polarity (e.g., dichloroethane). Systematic optimization of these parameters is critical for yield enhancement .
Q. What spectroscopic techniques are most effective for characterizing this compound structures?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for confirming regiochemistry and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configurations. For functionalized derivatives, IR spectroscopy identifies substituent-specific vibrations (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How does solvent choice impact regioselectivity in this compound functionalization?
Polar aprotic solvents (e.g., DMF, acetonitrile) favor electrophilic substitution at the pyrrole nitrogen, while nonpolar solvents (toluene) may direct reactivity to the cyclopentane ring. Solvent effects on transition-state stabilization should be empirically tested using kinetic studies and DFT calculations .
Q. What are the critical steps for ensuring reproducibility in this compound synthesis?
Documenting catalyst activation protocols (e.g., drying agents, inert atmosphere), substrate purity (>95% by HPLC), and reaction monitoring (TLC/GC-MS) is vital. Reproducibility issues often arise from trace moisture or oxygen, necessitating rigorous Schlenk-line techniques .
Advanced Research Questions
Q. How can catalyst systems be optimized to suppress side reactions in this compound synthesis?
Sequential catalyst addition (e.g., Ca(NTf₂)₂ followed by Cu(OTf)₂) minimizes premature substrate activation. Screening alternative Lewis acids (e.g., Sc(OTf)₃) or ionic liquids may improve selectivity. Mechanistic studies (e.g., in situ IR monitoring) help identify intermediates prone to side pathways .
Q. What computational methods predict this compound isomerization pathways under varying conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model energy barriers for isomerization, such as the conversion of quinoline analogs to cyclopenta-fused cations. Solvent effects are incorporated via implicit models (e.g., PCM), and transition-state analysis identifies kinetic vs. thermodynamic products .
Q. How do researchers reconcile conflicting data on this compound’s catalytic behavior?
Contradictions in catalytic efficiency (e.g., Ca²⁺ vs. Cu²⁺ roles) are addressed by comparative kinetic profiling and mechanistic probes (e.g., isotopic labeling). Meta-analyses of reaction variables (temperature, solvent, substrate scope) across studies clarify context-dependent outcomes .
Q. What strategies validate the biological activity of this compound derivatives without structural analogs?
Use structure-activity relationship (SAR) models: (1) Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at C-2); (2) Screen against target proteins (e.g., retinol-binding proteins) via SPR or enzyme assays; (3) Validate selectivity via counter-screens against related receptors .
Q. How are SAR models constructed for this compound-based pharmacophores?
Combine synthetic diversification (e.g., introducing methyl, halogen, or aryl groups) with multivariate statistical analysis (e.g., PCA or PLS regression). Biological data (IC₅₀, Ki) are correlated with molecular descriptors (logP, polar surface area) to identify pharmacophoric motifs .
Q. What experimental designs resolve ambiguities in this compound’s regiochemical outcomes?
Apply PICOT framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
